molecular formula C15H24 B12372873 (E)-|A-Farnesene-d6

(E)-|A-Farnesene-d6

Cat. No.: B12372873
M. Wt: 210.39 g/mol
InChI Key: JSNRRGGBADWTMC-PBPWFUBNSA-N
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Description

(E)-|A-Farnesene-d6 is a deuterated analog of (E)-|A-Farnesene, a naturally occurring sesquiterpene. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research to study the behavior and interactions of sesquiterpenes in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-|A-Farnesene-d6 typically involves the deuteration of (E)-|A-Farnesene. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the final product are critical factors, and extensive purification steps, such as distillation and chromatography, are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-|A-Farnesene-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum is commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-|A-Farnesene-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

    Biology: Employed in studies of plant-insect interactions, as (E)-|A-Farnesene is a known pheromone in some insect species.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of fragrances and flavorings, as well as in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-|A-Farnesene-d6 involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors and enzymes, modulating their activity. The deuterium atoms in this compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and the role of sesquiterpenes in various physiological processes.

Comparison with Similar Compounds

(E)-|A-Farnesene-d6 can be compared with other deuterated sesquiterpenes and non-deuterated analogs:

    (E)-|A-Farnesene: The non-deuterated form, which has similar chemical properties but different physical properties due to the absence of deuterium.

    (Z)-|A-Farnesene: An isomer with a different spatial arrangement of atoms, leading to different chemical reactivity and biological activity.

    Deuterated Limonene: Another deuterated sesquiterpene used in similar research applications.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying complex chemical and biological processes.

Properties

Molecular Formula

C15H24

Molecular Weight

210.39 g/mol

IUPAC Name

(6E)-12,12,12-trideuterio-7-methyl-3-methylidene-11-(trideuteriomethyl)dodeca-1,6,10-triene

InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12+/i2D3,3D3

InChI Key

JSNRRGGBADWTMC-PBPWFUBNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC/C(=C/CCC(=C)C=C)/C)C([2H])([2H])[2H]

Canonical SMILES

CC(=CCCC(=CCCC(=C)C=C)C)C

Origin of Product

United States

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